1,3-Bis(4-hydroxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Bis(4-hydroxyphenyl)thiourea is an organosulfur compound with the molecular formula C13H12N2O2S It is a derivative of thiourea, where two phenolic groups are attached to the nitrogen atoms of the thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(4-hydroxyphenyl)thiourea can be synthesized through the reaction of 4-aminophenol with thiourea. The reaction typically involves the following steps:
Condensation Reaction: 4-aminophenol is reacted with thiourea in the presence of an acid catalyst, such as hydrochloric acid, to form the desired product.
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or methanol.
The reaction conditions, including temperature and reaction time, can vary depending on the specific protocol used. Generally, the reaction is carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve larger-scale equipment and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems can be employed to streamline the production process and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(4-hydroxyphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like sodium borohydride.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers or esters, depending on the substituent introduced.
Scientific Research Applications
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: The compound exhibits antimicrobial and antioxidant properties, making it a candidate for developing new therapeutic agents.
Medicine: Research has shown its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: It is used in the synthesis of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1,3-Bis(4-hydroxyphenyl)thiourea involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Metal Chelation: As a ligand, it forms stable complexes with metal ions, which can modulate the activity of metalloenzymes and other metal-dependent processes.
Comparison with Similar Compounds
1,3-Bis(4-hydroxyphenyl)thiourea can be compared with other thiourea derivatives, such as:
1,3-Bis(3,4-dichlorophenyl)thiourea: This compound has similar structural features but different substituents on the phenyl rings, leading to variations in its chemical and biological properties.
1,3-Bis(2-hydroxyphenyl)thiourea: The position of the hydroxyl groups affects the compound’s reactivity and interaction with molecular targets.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities. Its ability to form stable metal complexes and exhibit antioxidant and antimicrobial activities makes it a valuable compound for various applications.
Properties
IUPAC Name |
1,3-bis(4-hydroxyphenyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2S/c16-11-5-1-9(2-6-11)14-13(18)15-10-3-7-12(17)8-4-10/h1-8,16-17H,(H2,14,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQMYTLVQRRPJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=S)NC2=CC=C(C=C2)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40355546 |
Source
|
Record name | 1,3-bis(4-hydroxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1473-33-2 |
Source
|
Record name | 1,3-bis(4-hydroxyphenyl)thiourea | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40355546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.